Z-D-Dbu(Boc)-OH Z-D-Dbu(Boc)-OH
Brand Name: Vulcanchem
CAS No.: 96186-30-0
VCID: VC21540924
InChI: InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C17H24N2O6
Molecular Weight: 352,39 g/mole

Z-D-Dbu(Boc)-OH

CAS No.: 96186-30-0

VCID: VC21540924

Molecular Formula: C17H24N2O6

Molecular Weight: 352,39 g/mole

* For research use only. Not for human or veterinary use.

Z-D-Dbu(Boc)-OH - 96186-30-0

Description

Z-D-Dbu(Boc)-OH, with the CAS number 96186-30-0, is a derivative of 3,4-diaminobutyric acid. It is a protected amino acid, commonly used in peptide synthesis due to its unique structure, which includes both a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group. These protecting groups are crucial for preventing unwanted side reactions during peptide bond formation.

Synthesis Methods

The synthesis of Z-D-Dbu(Boc)-OH typically involves the protection of the amino groups of 3,4-diaminobutyric acid. The Z group is introduced to protect the amino group at the 3-position, while the Boc group protects the amino group at the 4-position. The reaction conditions often involve the use of organic solvents and catalysts to facilitate these protection reactions.

Protecting GroupPositionFunction
Benzyloxycarbonyl (Z)3-positionProtects the amino group
tert-Butoxycarbonyl (Boc)4-positionProtects the amino group

Chemical Reactions and Applications

Z-D-Dbu(Boc)-OH undergoes various chemical reactions, including deprotection and coupling reactions.

  • Deprotection Reactions: The Z and Boc protecting groups are removed using reagents like trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.

  • Coupling Reactions: These involve the formation of peptide bonds with other amino acids or peptides using reagents such as carbodiimides and coupling agents.

Reaction TypeReagentsPurpose
DeprotectionTFA, HydrogenationRemove Z and Boc groups
CouplingCarbodiimides, HydroxybenzotriazoleForm peptide bonds

Research Applications

Z-D-Dbu(Boc)-OH has several scientific research applications:

  • Peptide Synthesis: Used as a building block in the synthesis of peptides and peptide-based drugs.

  • Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

  • Medicinal Chemistry: Utilized in the development of novel therapeutic agents and drug delivery systems.

Industrial Applications

In industry, Z-D-Dbu(Boc)-OH is applied in the production of specialty chemicals and materials. The industrial production process involves large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques to ensure purity and yield.

Comparison with Similar Compounds

Z-D-Dbu(Boc)-OH is unique due to its dual protection, which allows for selective deprotection and versatile synthetic applications. Similar compounds include N-benzyloxycarbonyl-L-lysine and N-tert-butoxycarbonyl-L-lysine, but these lack the dual protection feature.

CompoundProtecting GroupsUnique Features
Z-D-Dbu(Boc)-OHZ and BocDual protection for selective deprotection
N-Benzyloxycarbonyl-L-lysineZSingle protection
N-tert-Butoxycarbonyl-L-lysineBocSingle protection
CAS No. 96186-30-0
Product Name Z-D-Dbu(Boc)-OH
Molecular Formula C17H24N2O6
Molecular Weight 352,39 g/mole
IUPAC Name (3S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m0/s1
Standard InChIKey KUMMZCONPFBQTC-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Synonyms 96186-30-0;Z-D-beta-Dab(Boc)-OH;Z-D-beta-Dbu(Boc)-OH;(S)-4-(Boc-amino)-3-(Z-amino)butyricacid;Ngamma-Boc-Nbeta-Z-D-3,4-diaminobutyricacid;AmbotzZAA1069;Z-D-Dbu(Boc)-OH;Z-D-DBU-OH;Z-D-|A-Dab(Boc)-OH;Z-D-|A-Dbu(Boc)-OH;28206_ALDRICH;SCHEMBL14265354;28206_FLUKA;CTK8G3818;MolPort-003-929-153;BUTANOICACID,4-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-3-[[(PHENYLMETHOXY)CARBONYL]AMINO]-,(S)-(9CI);ZINC2510801;N|A-Boc-N|A-Z-D-3,4-diaminobutyricacid;Nbeta-Z-Ngamma-Boc-D-3,4-diamino-buttersaeure;N|A-Z-N|A-Boc-D-3,4-diamino-buttersäure;Nbeta-Z-Ngamma-Boc-D-3,4-diamino-butters+ure
PubChem Compound 13458536
Last Modified Aug 15 2023

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